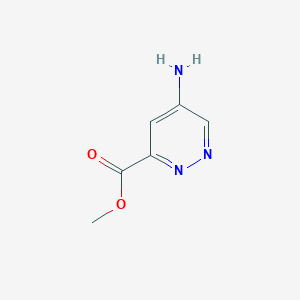
Methyl5-aminopyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-aminopyridazine-3-carboxylate is a heterocyclic organic compound with the molecular formula C6H7N3O2. It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-aminopyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-aminonicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester .
Industrial Production Methods: In an industrial setting, the synthesis of methyl 5-aminopyridazine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminopyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form amides and esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amides and esters.
Scientific Research Applications
Methyl 5-aminopyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of methyl 5-aminopyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 5-Aminonicotinic acid methyl ester
- Methyl 5-aminonicotinate
Comparison: Methyl 5-aminopyridazine-3-carboxylate is unique due to its pyridazine ring structure, which distinguishes it from other similar compounds like pyridine derivatives. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
methyl 5-aminopyridazine-3-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-2-4(7)3-8-9-5/h2-3H,1H3,(H2,7,9) |
InChI Key |
ABOWKWDDOJRECS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















